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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of PQR530,

a potent, ATP-competitive, and orally bioavailable dual inhibitor of phosphoinositide 3-kinases

(PI3Ks) and the mammalian target of rapamycin (mTOR). PQR530 has demonstrated

significant potential in preclinical studies due to its ability to cross the blood-brain barrier and its

efficacy in various cancer models.[1][2]

Introduction to PQR530
PQR530, chemically known as (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-

1,3,5-triazin-2-yl)pyridin-2-amine, is a second-generation PI3K/mTOR inhibitor.[2] It potently

and selectively targets all PI3K isoforms and both mTOR complexes, mTORC1 and mTORC2.

[1][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation,

survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[2] By

dually targeting PI3K and mTOR, PQR530 offers a comprehensive blockade of this key

oncogenic pathway.

Biochemical Potency and Selectivity
The inhibitory activity of PQR530 has been quantified against its primary targets,

demonstrating subnanomolar affinity. The table below summarizes the key dissociation

constants (Kd) and inhibitory concentrations (IC50) for PQR530.
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Target Assay Type Value Reference

PI3Kα Biochemical (Kd) 0.84 nM [3]

mTOR Biochemical (Kd) 0.33 nM [3]

p-PKB (Ser473) Cellular (IC50) 0.07 µM [3]

p-S6 (Ser235/236) Cellular (IC50) 0.07 µM [3]

PQR530 has been profiled against a wide panel of kinases to assess its selectivity, showing an

excellent selectivity profile.[2] For a comprehensive dataset from the KINOMEScan panel,

readers are directed to the supplementary information (Figure S4 and Table S4) of the

publication: Rageot, D., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-

morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and

Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal

Chemistry.

The PI3K/AKT/mTOR Signaling Pathway
PQR530 exerts its therapeutic effects by inhibiting the PI3K/AKT/mTOR signaling cascade. A

simplified representation of this pathway is illustrated below.
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Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by PQR530.
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Experimental Protocols
The biochemical potency and selectivity of PQR530 are determined using various enzymatic

and cellular assays. A representative protocol for a Time-Resolved Fluorescence Resonance

Energy Transfer (TR-FRET) based kinase assay, such as the LanthaScreen™ assay, is

detailed below.

TR-FRET Kinase Assay (e.g., LanthaScreen™)
This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a

specific substrate.

Materials:

Kinase (e.g., PI3Kα, mTOR)

Fluorescein-labeled substrate

ATP

PQR530 (or other test compounds)

TR-FRET dilution buffer

Terbium-labeled anti-phospho-substrate antibody

EDTA (to stop the reaction)

384-well assay plates

Workflow:
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Caption: A generalized workflow for a TR-FRET based kinase inhibition assay.
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Procedure:

Compound Preparation: Prepare a serial dilution of PQR530 in an appropriate solvent (e.g.,

DMSO) and then dilute further in the assay buffer.

Reaction Setup: In a 384-well plate, add the diluted PQR530. Subsequently, add the kinase

and the substrate/ATP mixture to initiate the enzymatic reaction. The final reaction volume is

typically 10-20 µL.

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60

minutes) to allow for substrate phosphorylation.

Detection: Stop the kinase reaction by adding a solution containing EDTA and the terbium-

labeled anti-phospho-substrate antibody.

Signal Measurement: After another incubation period (e.g., 30-60 minutes) to allow for

antibody binding, measure the TR-FRET signal using a plate reader capable of time-resolved

fluorescence measurements.

Data Analysis: The ratio of the acceptor (fluorescein) to the donor (terbium) fluorescence is

calculated. The data is then plotted as the percentage of inhibition versus the log of the

inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response

curve fit.

Conclusion
PQR530 is a highly potent and selective dual inhibitor of the PI3K/mTOR pathway. Its well-

characterized selectivity profile, combined with favorable pharmacokinetic properties including

brain penetration, positions it as a promising candidate for further development in oncology and

potentially other indications where this pathway is dysregulated. The experimental

methodologies outlined in this guide provide a framework for the continued investigation and

characterization of PQR530 and other novel kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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